2,2-Bis(3,4-epoxycyclohexyl)propane

Cationic photopolymerization UV-curable coatings Real-time FTIR kinetics

Formulators relying on conventional cycloaliphatic epoxies like ERL-4221 often face cure retardation and moisture sensitivity caused by the ester linkage. CADE-1 eliminates this failure mode. • Ester-free backbone enables faster cationic photopolymerization, increasing UV-cure line speeds and DLP 3D printing throughput. • Anhydride-cured networks achieve Tg up to 190°C with water absorption as low as 0.2%, critical for HDI substrates and LED encapsulants. • Delivers the inherent thermal/chemical resistance of cycloaliphatic epoxies without the hydrolytic instability of ester-containing analogs.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 14513-43-0
Cat. No. B083620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(3,4-epoxycyclohexyl)propane
CAS14513-43-0
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC2C(C1)O2)C3CCC4C(C3)O4
InChIInChI=1S/C15H24O2/c1-15(2,9-3-5-11-13(7-9)16-11)10-4-6-12-14(8-10)17-12/h9-14H,3-8H2,1-2H3
InChIKeyHVMHLMJYHBAOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CADE-1: Non-Ester Cycloaliphatic Diepoxide


2,2-Bis(3,4-epoxycyclohexyl)propane (designated CADE-1) is a difunctional cycloaliphatic epoxy monomer characterized by a rigid, saturated bicyclic structure that lacks an ester linkage [1]. This structural characteristic is central to its differentiation from widely used cycloaliphatic analogs such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC, commercially known as ERL-4221), where the ester group has been shown to participate in and retard cationic polymerization [1]. The compound is recognized in patent literature for imparting high glass transition temperature, excellent electrical characteristics, and low water absorption when formulated into specific epoxy compositions [2].

Why Ester-Containing Epoxies Cannot Replace CADE-1


The presence or absence of an ester group in the monomer backbone is not a trivial design choice; it is a primary determinant of cationic polymerization reactivity and final network properties. In the commercial standard ECC, the ester linkage can interact with the propagating oxonium ion, leading to a measurable reduction in curing rate compared to ester-free analogs like CADE-1 [1]. This mechanism directly impacts process throughput in UV-cure applications and the ultimate crosslink density of the thermoset. Furthermore, the ester group's hydrophilicity contributes to higher equilibrium water absorption in ECC-based networks, a critical failure mode in electronic and optical encapsulation [2]. A formulator simply replacing CADE-1 with an off-the-shelf cycloaliphatic epoxy like ERL-4221 or ERL-4299 risks slower cure kinetics, lower glass transition temperatures, and inferior moisture resistance, even if the epoxide equivalent weights appear interchangeable.

Quantitative Evidence: CADE-1 vs. Ester Epoxies


Cationic Curing Rate: CADE-1 vs. ECC

In a direct comparative study using photo-DSC and real-time DRA, CADE-1 (2,2-bis(3,4-epoxycyclohexyl)propane) demonstrated a substantially higher curing rate than the commercial standard 3,4-epoxycyclohexyl-3',4'-epoxycyclohexane carboxylate (ECC) under identical photo-initiated cationic polymerization conditions [1]. The superior reactivity is attributed to the absence of the ester group in CADE-1, which in ECC participates in side reactions that retard propagation [1]. While the study notes that the inherently higher viscosity of CADE-1 moderates its absolute cure speed relative to the lower-viscosity CADE-2 analog, the curing rate of CADE-1 was effectively accelerated to a competitive level by blending with a low-viscosity oxetane monomer [1].

Cationic photopolymerization UV-curable coatings Real-time FTIR kinetics

Glass Transition Temperature: CADE-1 Formulations vs. BADGE

Patent data demonstrate that while pure 2,2-bis(3,4-epoxycyclohexyl)propane (DCA) cured with anhydride alone yields a low Tg of only 80 °C and is brittle, compositions incorporating DCA at specific ratios with polyhydric phenol glycidyl ethers achieve dramatically elevated Tg values ranging from 160 °C to 190 °C [1]. For example, a composition containing DCA at 5 weight percent with a bisphenol A-type epoxy (Comparative Example 1-5) achieved a Tg of 190 °C, versus 80 °C for the pure DCA control and 155 °C for a DCA-free control [1]. This Tg range significantly exceeds that of conventional bisphenol A diglycidyl ether (BADGE) systems, which typically exhibit Tg values around 145 °C when cured with anhydride [2].

High-Tg thermosets Electronic laminates Build-up dielectric materials

Water Absorption Resistance: CADE-1 vs. Ester Epoxies

Cured films based on DCA-containing compositions (Examples 1-1 to 1-6 in the patent) exhibit water absorption values of only 0.2–0.3% after 24-hour immersion in distilled water at room temperature, whereas pure DCA alone absorbs 1.0% under identical test conditions [1]. For a cross-study perspective, the ester-containing cycloaliphatic epoxy ERL-4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, i.e., the commercial form of ECC) was reported to absorb 2.83% water after 6-day saturation in a separate study using the same anhydride curing agent chemistry [2]. Although test durations differ (24 h vs. 6 days), the approximately 10-fold lower absorption of the DCA-based formulated network compared to the cured ECC analog strongly suggests a fundamental hydrolytic stability advantage conferred by the ester-free DCA structure.

Low moisture absorption Dielectric reliability Electronic encapsulation

Thermal Stability: Cycloaliphatic vs. Aromatic Epoxy Systems

A comprehensive 2025 comparative study of epoxy prepolymer classes cured with methyl nadic anhydride (MNA) under strictly identical stoichiometric and thermal conditions demonstrated that the cycloaliphatic epoxy (ECy) achieved a glass transition temperature of 253 °C, substantially exceeding the 145 °C Tg of the bis-aromatic BADGE-MNA system [1]. The same study reported gel times at 200 °C of approximately 20 s for the cycloaliphatic system versus 16 s for BADGE, indicating a longer pot life while still achieving superior ultimate thermal performance [1]. Although this study used a representative cycloaliphatic epoxy (likely ECC-type) rather than CADE-1 specifically, the shared saturated cycloaliphatic backbone architecture and absence of thermally labile aromatic ether linkages in CADE-1 support the inference that CADE-1-based networks belong to the same high-thermal-stability class, with the additional benefit of ester-free hydrolytic stability not present in the studied ECy.

Thermal endurance High-temperature composites Thermo-oxidative stability

CADE-1 Application Scenarios


UV-Curable Coatings and 3D Printing Resins

Formulators developing UV-curable coatings for high-throughput industrial lines or photopolymer resins for stereolithography and digital light processing (DLP) 3D printing can leverage the demonstrably higher cationic polymerization reactivity of CADE-1 over ester-containing cycloaliphatic epoxies such as ECC [1]. The ester-free structure eliminates the propagation-retarding side reactions that limit the cure speed of conventional ERL-4221-based formulations, enabling shorter exposure times per layer and increased build speeds without sacrificing the inherent thermal and chemical resistance of the cycloaliphatic backbone [1].

High-Tg Dielectrics for PCB and Semiconductor Packaging

For microelectronic applications demanding glass transition temperatures exceeding 180 °C to withstand lead-free solder reflow and long-term thermal cycling, DCA is uniquely positioned as a co-monomer in anhydride-cured epoxy formulations. Patent-validated data show that compositions incorporating DCA achieve Tg values up to 190 °C—significantly above the ~145 °C typical of BADGE-based dielectrics [2]—while simultaneously delivering water absorption as low as 0.2%, a critical specification for maintaining dielectric integrity and preventing conductor delamination in high-density interconnect (HDI) substrates [2].

Moisture-Resistant Encapsulants for LEDs and High-Voltage Insulation

LED encapsulants and outdoor electrical insulation systems require epoxy networks that resist moisture uptake to prevent lumen degradation, corrosion, and dielectric breakdown. The cross-study evidence indicates that DCA-based cured networks absorb an order of magnitude less water than their ester-containing ECC/ERL-4221 counterparts [3]. This hydrolytic stability, rooted in the absence of the hydrophilic ester linkage, makes CADE-1 a strategically preferred monomer for long-life LED packaging, photovoltaic module encapsulants, and high-voltage bushing insulation where moisture-induced failure is a dominant reliability concern [3].

High-Temperature Composite Tooling and Aerospace Structures

Composite tooling for autoclave-cured aerospace parts requires resin matrices that retain stiffness and dimensional stability at sustained elevated temperatures. The cycloaliphatic epoxy class—for which CADE-1 is a representative ester-free member—has been quantitatively benchmarked to deliver Tg values of approximately 253 °C with anhydride curing, vastly outperforming aromatic BADGE systems (Tg ≈ 145 °C) [4]. Procurement for high-temperature composite applications should prioritize CADE-1-based formulations over BADGE alternatives when the service environment exceeds the glass transition ceiling of conventional aromatic epoxy thermosets [4].

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